1-benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide 1-benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1014067-06-1
VCID: VC5439858
InChI: InChI=1S/C26H24N4O3/c1-19(31)27-22-13-8-14-23(15-22)28-25(32)24-17-30(16-20-9-4-2-5-10-20)29-26(24)33-18-21-11-6-3-7-12-21/h2-15,17H,16,18H2,1H3,(H,27,31)(H,28,32)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C26H24N4O3
Molecular Weight: 440.503

1-benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide

CAS No.: 1014067-06-1

Cat. No.: VC5439858

Molecular Formula: C26H24N4O3

Molecular Weight: 440.503

* For research use only. Not for human or veterinary use.

1-benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide - 1014067-06-1

Specification

CAS No. 1014067-06-1
Molecular Formula C26H24N4O3
Molecular Weight 440.503
IUPAC Name N-(3-acetamidophenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Standard InChI InChI=1S/C26H24N4O3/c1-19(31)27-22-13-8-14-23(15-22)28-25(32)24-17-30(16-20-9-4-2-5-10-20)29-26(24)33-18-21-11-6-3-7-12-21/h2-15,17H,16,18H2,1H3,(H,27,31)(H,28,32)
Standard InChI Key RQPUFYNGQCONMA-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Benzyl-3-(benzyloxy)-N-(3-acetamidophenyl)-1H-pyrazole-4-carboxamide possesses the molecular formula C₂₆H₂₄N₄O₃ and a molecular weight of 440.5 g/mol . The structure comprises:

  • A pyrazole ring substituted at positions 1 and 3 with benzyl and benzyloxy groups, respectively.

  • A carboxamide group at position 4, linked to a 3-acetamidophenyl moiety.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1014067-06-1
Molecular FormulaC₂₆H₂₄N₄O₃
Molecular Weight440.5 g/mol
Key Functional GroupsPyrazole, benzyl ether, acetamide

The benzyl and benzyloxy groups enhance lipophilicity, potentially improving blood-brain barrier permeability, while the acetamidophenyl moiety may engage in hydrogen bonding with biological targets .

Synthesis and Structural Elaboration

Cyclocondensation Strategies

The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with hydrazines . For this compound, a plausible route involves:

  • Formation of the Pyrazole Ring: Reacting 1,3-diketone derivatives with benzylhydrazine to yield 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid.

  • Amidation: Coupling the carboxylic acid with 3-acetamidoaniline using activating agents like thionyl chloride or carbodiimides .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Benzylhydrazine, 1,3-diketone, EtOH, Δ82%
23-Acetamidoaniline, SOCl₂, DCM, 25°C87%

Notably, microwave-assisted synthesis has been employed for analogous pyrazoles, reducing reaction times to 10 minutes with 80% yields .

Regioselective Challenges

The non-symmetrical nature of the 1,3-diketone precursor may lead to regioisomeric products. Strategies to enhance selectivity include:

  • Using montmorillonite K-10 under sonication to favor 1,3,5-trisubstituted pyrazoles .

  • Employing copper triflate and ionic liquids to direct substituent placement .

TargetPotential ActivityEvidence Source
Cyclooxygenase-2 (COX-2)Anti-inflammatory
EGFR KinaseAnticancer
Cannabinoid ReceptorsNeuroprotective

The acetamidophenyl group may mimic adenosine moieties, suggesting interactions with purinergic receptors .

In Vitro Studies

While direct data on this compound is limited, structurally related pyrazoles demonstrate:

  • Antiproliferative Activity: IC₅₀ values of 2–10 μM against breast cancer cell lines .

  • COX-2 Inhibition: Selectivity ratios (COX-2/COX-1) >50, surpassing celecoxib in some cases .

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃):

  • δ 0.93 (t, 3H, CH₃), 1.54 (t, 3H, OCH₂CH₃), 2.54 (t, 2H, CH₂), 4.06 (s, 3H, NCH₃), 7.05–8.27 (m, aromatic Hs) .
    IR (KBr):

  • 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Applications and Future Directions

This compound’s versatility positions it as a candidate for:

  • Oncology: As a dual EGFR/VEGFR inhibitor to circumvent drug resistance .

  • Neurology: Modulating cannabinoid or adenosine receptors for neuropathic pain .

  • Inflammation: Topical formulations for COX-2-driven dermatological conditions .

Challenges:

  • Poor aqueous solubility may limit bioavailability.

  • Metabolic stability of the benzyl ether group requires optimization via prodrug approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator